REACTION_CXSMILES
|
C(S)CCCCCCCCCCC.[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([O:25]C)=[CH:23][CH:24]=1)[CH3:16].C([O-])C.[Na+]>>[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=1)[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by suction filtration
|
Type
|
WASH
|
Details
|
The cake is washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)O)C2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(S)CCCCCCCCCCC.[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([O:25]C)=[CH:23][CH:24]=1)[CH3:16].C([O-])C.[Na+]>>[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=1)[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by suction filtration
|
Type
|
WASH
|
Details
|
The cake is washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)O)C2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(S)CCCCCCCCCCC.[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([O:25]C)=[CH:23][CH:24]=1)[CH3:16].C([O-])C.[Na+]>>[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=1)[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by suction filtration
|
Type
|
WASH
|
Details
|
The cake is washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)O)C2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |